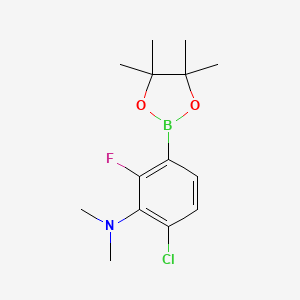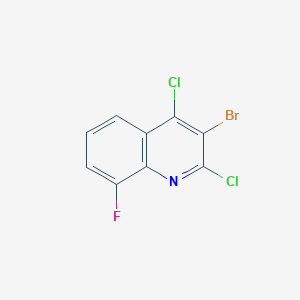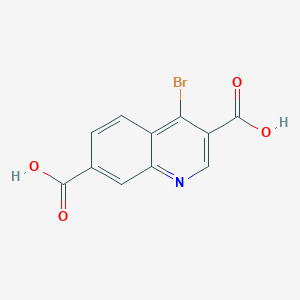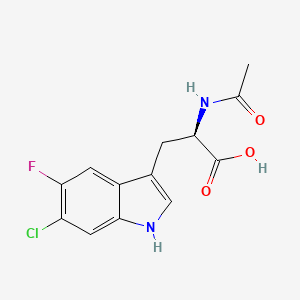
mDPR(Boc)-Val-Cit-PAB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
mDPR(Boc)-Val-Cit-PAB is a compound that features a combination of several chemical groups, including a Boc-protected amino group, valine, citrulline, and a para-aminobenzyl (PAB) linker. This compound is often used in the field of medicinal chemistry, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mDPR(Boc)-Val-Cit-PAB typically involves multiple steps, each requiring specific reagents and conditions. The Boc-protection of amino groups is a common step in the synthesis of peptides and other complex molecules. This protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under aqueous or anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and other advanced equipment is common in industrial settings to streamline the production process.
化学反应分析
Types of Reactions
mDPR(Boc)-Val-Cit-PAB undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like nickel (Ni) or rhodium (Rh).
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
The Boc group is stable towards most nucleophiles and bases, making it suitable for various synthetic applications. Deprotection of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.
科学研究应用
mDPR(Boc)-Val-Cit-PAB has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells. The compound’s stability and reactivity make it suitable for use in various biochemical assays and drug development studies.
作用机制
The mechanism of action of mDPR(Boc)-Val-Cit-PAB involves the cleavage of the Boc group under acidic conditions, releasing the active amine. This amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The para-aminobenzyl (PAB) linker plays a crucial role in the release of the active drug moiety in ADCs, ensuring targeted delivery to cancer cells .
相似化合物的比较
Similar Compounds
Fmoc-Val-Cit-PAB: Similar to mDPR(Boc)-Val-Cit-PAB but uses the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group instead of Boc.
Cbz-Val-Cit-PAB: Uses the Cbz (carbobenzyloxy) protecting group.
Alloc-Val-Cit-PAB: Uses the Alloc (allyloxycarbonyl) protecting group.
Uniqueness
This compound is unique due to its specific combination of protecting groups and linkers, which provide stability and reactivity suitable for targeted drug delivery applications. The Boc group offers advantages in terms of ease of deprotection and compatibility with various synthetic conditions .
属性
分子式 |
C30H43N7O9 |
|---|---|
分子量 |
645.7 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C30H43N7O9/c1-17(2)24(36-26(42)21(37-22(39)12-13-23(37)40)15-33-29(45)46-30(3,4)5)27(43)35-20(7-6-14-32-28(31)44)25(41)34-19-10-8-18(16-38)9-11-19/h8-13,17,20-21,24,38H,6-7,14-16H2,1-5H3,(H,33,45)(H,34,41)(H,35,43)(H,36,42)(H3,31,32,44)/t20-,21-,24-/m0/s1 |
InChI 键 |
MFRDXMXKXVDYPI-HFMPRLQTSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CNC(=O)OC(C)(C)C)N2C(=O)C=CC2=O |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CNC(=O)OC(C)(C)C)N2C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-O-tert-butyl 3a-O-ethyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate](/img/structure/B11833333.png)







![Ethyl 5-benzyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B11833388.png)

![Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-](/img/structure/B11833406.png)



